ac4CTP (sodium)
Description
Structure
2D Structure
Properties
Molecular Formula |
C12H18N3O15P3-4 |
|---|---|
Molecular Weight |
537.20 g/mol |
IUPAC Name |
[[[(2R,3S,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;methane |
InChI |
InChI=1S/C11H18N3O15P3.CH4/c1-5(15)12-7-2-3-14(11(18)13-7)10-9(17)8(16)6(27-10)4-26-31(22,23)29-32(24,25)28-30(19,20)21;/h2-3,6,8-10,16-17H,4H2,1H3,(H,22,23)(H,24,25)(H2,19,20,21)(H,12,13,15,18);1H4/p-4/t6-,8-,9-,10-;/m1./s1 |
InChI Key |
XELLKXAPBAKSMP-RQDZQORCSA-J |
Isomeric SMILES |
C.CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |
Canonical SMILES |
C.CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |
Origin of Product |
United States |
Enzymology and Biogenesis of N4 Acetylcytidine Ac4c Via N4 Acetylcytidine Triphosphate Ac4ctp
N-acetyltransferase 10 (NAT10)-Mediated Acetylation of Cytidine (B196190) Residues
The primary enzyme responsible for the synthesis of ac4C in eukaryotic RNA is N-acetyltransferase 10 (NAT10). nih.gov NAT10 is the sole known RNA acetyltransferase that catalyzes the transfer of an acetyl group from acetyl-CoA to cytidine residues within RNA molecules. nih.govnih.gov This modification is found in various types of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). frontiersin.orgnih.govbiorxiv.org
The activity of NAT10 is not indiscriminate; it targets specific cytidine residues, often within a "CCG" consensus sequence. biorxiv.org The acetylation process can be influenced by adapter proteins or snoRNAs that guide NAT10 to its specific RNA targets. nih.gov For instance, in tRNA acetylation, NAT10 collaborates with an adapter protein, while in rRNA, a guide snoRNA directs the modification. nih.gov This targeted acetylation by NAT10 is critical for regulating gene expression post-transcriptionally. By modifying mRNA, for example, NAT10 can enhance its stability and translational efficiency, thereby increasing protein production. nih.govbohrium.com The dysregulation of NAT10 and, consequently, ac4C levels has been implicated in various diseases, including cancer and premature aging syndromes. frontiersin.orgbiorxiv.org
Mechanism of N4-Acetylcytidine Triphosphate (ac4CTP) Incorporation into RNA by Polymerases
While NAT10 modifies cytidine residues post-transcriptionally, ac4C can also be incorporated into RNA during transcription through the use of N4-acetylcytidine triphosphate (ac4CTP). This process involves the direct incorporation of the modified nucleotide by RNA polymerases. During in vitro transcription, RNA polymerase traverses a DNA template and incorporates ribonucleoside triphosphates (rNTPs) to synthesize a complementary RNA strand. youtube.com When ac4CTP is supplied in the reaction mixture, the polymerase can recognize it and incorporate it into the growing RNA chain at positions where a cytidine would normally be inserted. jenabioscience.comjenabioscience.com
The polymerase catalyzes the formation of a phosphodiester bond between the incoming ac4CTP and the growing RNA strand, releasing a pyrophosphate. youtube.com This allows for the synthesis of RNA molecules that are homogenously modified with ac4C, where every cytidine residue is replaced by N4-acetylcytidine. biorxiv.org This method is particularly useful for producing large quantities of ac4C-modified RNA for research purposes, such as studying the effects of this modification on RNA structure, stability, and function. biorxiv.orgjenabioscience.comjenabioscience.com
T7 RNA polymerase is a commonly used enzyme for in vitro transcription due to its high processivity and specificity for its promoter sequence. youtube.com It can be effectively used to synthesize RNA containing ac4C by including ac4CTP in the nucleotide mix. jenabioscience.comjenabioscience.com This method allows for the production of significant amounts of ac4C-modified RNA. jenabioscience.comjenabioscience.com For example, a 20 μl reaction can yield approximately 100-130 μg of RNA after a 30-minute incubation. jenabioscience.com The resulting ac4C-modified RNA has been shown to exhibit increased stability and reduced immunogenicity, making it suitable for applications like microinjection and transfection experiments. jenabioscience.comjenabioscience.com
The protocol for T7 polymerase-catalyzed in vitro transcription with ac4CTP typically involves combining a DNA template containing a T7 promoter, the T7 RNA polymerase enzyme, and a mixture of ribonucleoside triphosphates, including ATP, GTP, UTP, and ac4CTP. jenabioscience.comjenabioscience.com The reaction is then incubated at 37°C for a period ranging from 30 minutes to 4 hours. jenabioscience.comjenabioscience.com The ratio of ac4CTP to CTP can be varied to control the level of modification in the final RNA product. jenabioscience.com
Table 1: Typical Reaction Setup for T7 Polymerase-Catalyzed In Vitro Transcription with ac4CTP
| Component | Final Concentration |
| ATP | 7.5 mM |
| GTP | 7.5 mM |
| UTP | 7.5 mM |
| N4-Acetyl-CTP | 7.5 mM |
| DNA Template | 0.5 µg - 1 µg |
| T7 RNA Polymerase Mix | Varies |
| Reaction Buffer | 1x |
Note: This table represents a general protocol; optimal conditions may vary depending on the specific template and desired product. jenabioscience.comjenabioscience.com
Deacetylation Pathways of N4-Acetylcytidine (ac4C)
Just as the addition of ac4C is a regulated process, its removal, or deacetylation, is also enzymatically controlled. This dynamic regulation allows for the modulation of RNA function in response to cellular signals.
Recent studies have identified Sirtuin 7 (SIRT7) as a deacetylase for N4-acetylcytidine on ribosomal RNA (rRNA). hep.com.cnbohrium.comresearchgate.net SIRT7 was initially known as a NAD+-dependent protein deacetylase involved in processes like genome stability and metabolism. hep.com.cnbohrium.comnih.gov However, its function as an RNA deacetylase for ac4C on rRNA has been found to be NAD+-independent. hep.com.cnbohrium.comresearchgate.net
SIRT7's deacetylase activity on rRNA suggests a role in regulating ribosome biogenesis and function. nih.gov By removing the acetyl group from ac4C on rRNA, SIRT7 can potentially influence rRNA processing, ribosome assembly, and ultimately, protein synthesis. nih.govacs.org This adds another layer to the epitranscriptional regulation of gene expression and has implications for cellular processes such as aging, where SIRT7 has been shown to play a role. hep.com.cnbohrium.comnih.gov The identification of SIRT7 as an ac4C "eraser" highlights the reversible nature of this RNA modification and its importance in cellular homeostasis. hep.com.cnbohrium.comresearchgate.net
Table 2: Summary of Key Enzymes in ac4C Metabolism
| Enzyme | Function | Substrate | Cofactor/Dependency |
| N-acetyltransferase 10 (NAT10) | Acetylation (Writer) | Cytidine in RNA | Acetyl-CoA |
| Sirtuin 7 (SIRT7) | Deacetylation (Eraser) | N4-acetylcytidine in rRNA | NAD+-independent |
Functional Roles of N4 Acetylcytidine Ac4c Derived from N4 Acetylcytidine Triphosphate Ac4ctp Incorporation
Regulation of RNA Stability and Translation Efficiency
The presence of ac4C in RNA transcripts has a significant impact on their stability and the efficiency with which they are translated into proteins. This regulation is often context-dependent, relying on the location of the modification within the RNA molecule.
N4-acetylcytidine is a critical determinant of messenger RNA (mRNA) stability. The addition of an acetyl group to cytidine (B196190) enhances the stability of mRNA molecules, thereby protecting them from cellular degradation processes. nih.govnih.gov Research has shown that transcripts containing ac4C, particularly within their coding sequences (CDS), exhibit a significantly longer half-life compared to those lacking this modification. acs.orgacs.org This stabilizing effect is attributed to the ability of ac4C to reinforce the RNA structure. researchgate.net
Depletion of NAT10, the enzyme that installs ac4C, leads to a marked decrease in the half-life of mRNAs that are normally acetylated. acs.orgacs.org This suggests that ac4C acts as a protective mark against exonucleolytic decay. nih.gov For instance, studies in osteosarcoma have demonstrated that inhibiting ac4C acetylation reduces the stability of target gene mRNA. nih.gov This modification contributes to increased resistance against degradation by enzymes like the 5'-3' exoribonuclease Xrn1. nih.gov The enhanced stability conferred by ac4C ensures a prolonged presence of the mRNA in the cytoplasm, making it available for multiple rounds of translation. nih.gov
| Finding | Organism/Cell Line | Key Observation | Reference |
|---|---|---|---|
| ac4C promotes mRNA stability | Human cells | Transcripts with ac4C, especially in the CDS, have a longer half-life. | acs.orgacs.org |
| NAT10 depletion reduces mRNA stability | Human cell lines | Depletion of the ac4C "writer" enzyme decreases the half-life of ac4C-containing transcripts. | acs.orgacs.org |
| Inhibition of ac4C destabilizes mRNA | Osteosarcoma cells (U2OS, MG63) | Treatment with a NAT10 inhibitor (Remodelin) reduces the stability of target gene mRNA. | nih.gov |
| ac4C confers resistance to degradation | In vitro studies | ac4C modification protects RNA from degradation by the 5'–3' exoribonuclease Xrn1. | nih.gov |
The role of ac4C in translation is multifaceted, influencing both the accuracy and the rate of protein synthesis. researchgate.net When located within the coding sequence of an mRNA, ac4C generally enhances translation efficiency. nih.gov This is achieved by promoting the correct reading of codons during the elongation phase of translation. nih.gov The modification can influence codon-anticodon interactions, ensuring that the appropriate aminoacyl-tRNA is recruited to the ribosome. nih.gov
Conversely, the presence of ac4C in the 5' untranslated region (UTR) of an mRNA can have an inhibitory effect on translation initiation. nih.govnih.gov It can facilitate the formation of repressive secondary structures that impede the scanning of the ribosomal preinitiation complex. nih.gov Specifically, ac4C within the Kozak sequence has been shown to decrease translation efficiency. nih.govepigenie.com
In the context of translational fidelity, ac4C at the wobble position of tRNA anticodons plays a crucial role. For example, in E. coli, ac4C in the anticodon of tRNAMet prevents the misreading of the AUA codon as methionine. nih.gov This modification ensures that the genetic code is interpreted with high precision. nih.gov
| Location of ac4C | Effect on Translation | Mechanism | Reference |
|---|---|---|---|
| Coding Sequence (CDS) | Enhances translation efficiency | Improves codon recognition and elongation. | nih.govnih.gov |
| 5' Untranslated Region (UTR) | Inhibits translation initiation | Facilitates the formation of repressive RNA structures that block ribosomal scanning. | nih.govnih.gov |
| tRNA Wobble Position | Increases translational fidelity | Prevents misreading of codons by stabilizing correct codon-anticodon pairing. | nih.govnih.gov |
Modulation of Ribosome Biogenesis and Function
N4-acetylcytidine is integral to the proper formation and functioning of ribosomes, the cellular machinery for protein synthesis. This modification is found in ribosomal RNA (rRNA), specifically in the 18S rRNA of the small ribosomal subunit in eukaryotes. nih.gov The presence of ac4C in rRNA is essential for the correct processing and maturation of ribosomes. oup.com
In yeast, the homolog of NAT10, Kre33, is responsible for acetylating specific cytidines in the 18S rRNA. nih.gov The absence of this modification leads to defects in ribosome biogenesis, including the accumulation of precursor rRNA molecules. oup.com This indicates that ac4C is a critical checkpoint in the ribosome assembly pathway. The modification is thought to stabilize the structure of the rRNA, facilitating its correct folding and interaction with ribosomal proteins. nih.gov
Interactions with RNA Polymerase Complexes and Ribosomal Proteins
The deposition of ac4C is intricately linked with the machinery of gene expression. While direct interactions with RNA polymerase complexes are still under investigation, the enzyme responsible for ac4C, NAT10, is known to associate with RNA processing factors. acs.org In eukaryotes, the formation of ac4C on tRNA and rRNA requires adaptor proteins that guide NAT10 to its specific targets. For instance, THUMPD1 acts as an adaptor for tRNA acetylation, while small nucleolar RNAs (snoRNAs) guide NAT10 to its rRNA targets. researchgate.netnih.gov
The presence of ac4C in rRNA influences its interaction with ribosomal proteins, which is crucial for the assembly of a functional ribosome. By stabilizing rRNA structure, ac4C ensures that ribosomal proteins can bind correctly and that the ribosome adopts its proper three-dimensional conformation.
Role in Alternative RNA Processing
Emerging evidence suggests that ac4C also plays a role in the regulation of alternative RNA processing, which allows for the production of multiple protein isoforms from a single gene.
While the role of ac4C in mRNA stability and translation is well-documented, its involvement in pre-mRNA splicing is a more recent discovery. Research has shown that ac4C modification can influence alternative splicing events. oup.com A study on the long noncoding RNA (lncRNA) CTC-490G23.2 revealed that NAT10-mediated ac4C modification stabilizes the lncRNA. nih.gov This stabilized lncRNA then acts as a scaffold to enhance the binding of the splicing factor polypyrimidine tract-binding protein 1 (PTBP1) to the pre-mRNA of CD44, promoting an oncogenic splicing switch. nih.gov This indicates that ac4C can indirectly regulate alternative splicing by modulating the stability and function of regulatory noncoding RNAs.
Alternative Polyadenylation
N4-acetylcytidine (ac4C), an RNA modification installed by the enzyme N-acetyltransferase 10 (NAT10) using N4-acetylcytidine triphosphate (ac4CTP) as a substrate, plays a significant role in various aspects of RNA metabolism, including the regulation of alternative polyadenylation (APA). oup.comoup.com Alternative polyadenylation is a crucial post-transcriptional regulatory mechanism that generates distinct mRNA isoforms with different 3'-untranslated regions (3'-UTRs) from a single gene, thereby influencing mRNA stability, localization, and translation. youtube.com The involvement of ac4C in this process highlights a novel layer of epitranscriptomic control over gene expression.
Recent research, particularly in the context of the minute virus of canines (MVC), has provided direct evidence for the role of NAT10-mediated ac4C modification in regulating both alternative RNA splicing and polyadenylation. oup.comoup.com This modification has been shown to be a key determinant in the precise processing of viral RNA, which is essential for efficient viral replication. oup.com
The mechanism by which ac4C influences alternative polyadenylation involves the modulation of protein-RNA interactions. The viral protein NP1 is known to regulate the alternative polyadenylation and splicing of MVC pre-mRNAs. oup.com The ac4C modification facilitates the recruitment of a key host factor, Cleavage and Polyadenylation Specificity Factor 5 (CPSF5), to the viral RNA in a manner dependent on NP1. oup.comoup.com In vitro assays have confirmed that ac4C modification promotes the specific binding of CPSF5 to its target region on the MVC RNA, ensuring the precise processing of the viral transcript. oup.com This intricate interplay between the RNA modification, viral proteins, and host factors underscores the sophisticated regulatory networks governed by epitranscriptomics.
While much of the detailed mechanistic insight into the role of ac4C in alternative polyadenylation comes from studies on viral systems, the fundamental components involved—NAT10 and core polyadenylation machinery like CPSF5—are conserved in host cells, suggesting the potential for a similar regulatory role in endogenous cellular transcripts. The presence of ac4C modifications within the 3'-UTRs of cellular mRNAs further supports this possibility. nih.gov Given that RNA secondary structure is a known determinant of polyadenylation site selection, and ac4C is recognized for its ability to stabilize RNA structures, it is plausible that ac4C contributes to the regulation of alternative polyadenylation by influencing the local RNA conformation. nih.govnih.govresearchgate.net
The table below summarizes the key research findings on the role of ac4C in alternative polyadenylation.
| Finding | Organism/System | Key Proteins Involved | Mechanism | Reference |
| ac4C regulates alternative RNA polyadenylation. | Minute Virus of Canines (MVC) | NAT10, NP1, CPSF5 | ac4C modification enhances the specific binding of CPSF5 to viral RNA, guided by the viral protein NP1, leading to precise alternative polyadenylation. | oup.comoup.com |
| A specific ac4C site (nt 3311) is functional. | Minute Virus of Canines (MVC) | NAT10 | Mutation of this site alters poly(A) site selection without changing overall RNA stability. | oup.comresearchgate.net |
| ac4C is enriched in 3'-UTRs. | Human cells (A549) | NAT10 | The presence of the modification in the region where alternative polyadenylation occurs suggests a potential regulatory role. | nih.gov |
Cellular and Physiological Implications of N4 Acetylcytidine Ac4c Signaling
Immunology and Inflammation Signaling Pathways
N4-Acetylcytidine triphosphate sodium has been implicated in modulating immune responses through several critical signaling cascades.
Activation of NFκB Signaling
N4-Acetylcytidine triphosphate sodium has been shown to activate the Nuclear Factor kappa B (NFκB) signaling pathway. This activation is a crucial step in the inflammatory response, leading to the expression of numerous genes involved in immunity and cell survival. Studies suggest that ac4CTP sodium, through the induction of High Mobility Group Box 1 (HMGB1) expression, can lead to the activation of NFκB. The released HMGB1, in turn, can signal back to activate NFκB and promote the expression of NLRP3, further amplifying the inflammatory cascade nih.govnih.gov.
Upregulation of NLRP3 Expression and Inflammasome Activation
The compound is a known activator of the NLRP3 inflammasome, a multiprotein complex that plays a central role in innate immunity and inflammation glpbio.comglpbio.comscientificarchives.comglpbio.com. N4-Acetylcytidine triphosphate sodium can upregulate the expression of NLRP3 itself. Furthermore, it promotes the assembly and subsequent activation of the NLRP3 inflammasome, often by inducing the expression of HMGB1. This HMGB1-mediated signaling is critical for the sustained activation of the NLRP3 inflammasome, leading to the production of pro-inflammatory cytokines like IL-1β nih.govnih.govscientificarchives.com.
Induction of HMGB1 Expression
N4-Acetylcytidine triphosphate sodium is a potent inducer of High Mobility Group Box 1 (HMGB1) expression nih.govglpbio.comglpbio.comglpbio.commedchemexpress.commedchemexpress.com. HMGB1 is a nuclear protein that, when released into the extracellular space or cytoplasm, acts as a damage-associated molecular pattern (DAMP) and a potent inflammatory mediator. The induction of HMGB1 by ac4CTP sodium is a key mechanism through which this compound exerts its pro-inflammatory effects, linking it to the activation of NFκB and the NLRP3 inflammasome nih.govnih.govscientificarchives.com. Research indicates that HMGB1 expression induced by ac4CTP sodium is necessary for sustained NFκB signaling and NLRP3 expression nih.govnih.gov.
Cell Growth and Proliferation Regulation
Research has also pointed to an effect of N4-Acetylcytidine triphosphate sodium on cell proliferation, specifically in immune cells.
Inhibition of Microglia Cell Growth (BV2 Microglia)
Studies have demonstrated that N4-Acetylcytidine triphosphate sodium can inhibit the growth of microglia, a type of immune cell found in the central nervous system. Specifically, experiments using the BV2 microglia cell line showed that treatment with ac4CTP sodium led to a significant inhibition of cell growth when cultured for 48 hours glpbio.commedchemexpress.com.
Table 1: Effects of N4-Acetylcytidine triphosphate sodium on BV2 Microglia Cell Growth
| Treatment Condition | Observation | Incubation Time | Concentration |
| N4-Acetylcytidine triphosphate sodium | Significantly inhibited cell growth | 48 hours | 0.3 mM |
| N4-Acetylcytidine triphosphate sodium | Significantly inhibited cell growth | 48 hours | 0.1-2 mM |
Note: Data are derived from in vitro studies as reported in the literature.
Developmental Processes
While the direct role of ac4CTP (sodium) in broad developmental processes is less extensively detailed in the provided search results compared to its immunological functions, the broader context of N4-acetylcytidine (ac4C) modifications suggests potential impacts. N4-acetylcytidine is known to be involved in regulating RNA stability and translation efficiency, processes that are fundamental to gene expression and thus critical for cellular differentiation and organismal development. For instance, research on oocyte maturation highlights that NAT10-mediated ac4C modification plays a regulatory role frontiersin.org. Further investigation into ac4CTP (sodium) specifically within developmental contexts would be necessary to provide more detailed findings.
Compound List:
N4-Acetylcytidine triphosphate sodium (ac4CTP sodium)
High Mobility Group Box 1 (HMGB1)
Nuclear Factor kappa B (NFκB)
Nucleotide-binding oligomerization domain-like receptor protein 3 (NLRP3)
Interleukin-1 beta (IL-1β)
N-acetyltransferase 10 (NAT10)
Cytidine (B196190) triphosphate (CTP)
Adenosine triphosphate (ATP)
Toll-like receptor
MyD88
TRAF6
ECSIT
IRAK1/2
IKK
IκBα
p50
p65
Fatty acid amide hydrolase (FAAH)
Reactive Oxygen Species (ROS)
Interferon-gamma (IFN-γ)
Interferon-beta (IFN-β)
IFI16
Caspase-1
Histone H3 lysine (B10760008) 9 dimethylation (H3K9me2)
Histone H3 lysine 9 trimethylation (H3K9me3)
Polyadenylated nuclear RNA (PAN)
Kaposi's sarcoma-associated herpesvirus (KSHV)
Minute virus of canines (MVC)
Enterovirus 71 (EV71)
SIRT7
Methodologies for the Analysis of N4 Acetylcytidine Ac4c and N4 Acetylcytidine Triphosphate Ac4ctp
Chemical Reduction-Based Sequencing Methods
RedaC:T-seq
Reductive acetylation-to-cytidine sequencing (RedaC:T-seq) is a high-resolution chemical sequencing method developed to map N4-acetylcytidine (ac4C) modifications within RNA molecules at a base-specific level. This technique leverages the chemical property of ac4C to undergo reduction by sodium borohydride (B1222165) (NaBH₄) under acidic conditions, converting it into tetrahydro-ac4C. This reduced form exhibits altered base-pairing behavior, preferentially pairing with adenine (B156593) during complementary DNA (cDNA) synthesis. The resulting C:T mismatches in the sequenced cDNA provide a direct readout of the original ac4C positions. nih.gov
RedaC:T-seq has been instrumental in identifying and characterizing ac4C sites across various RNA species, including messenger RNA (mRNA). Studies employing this method have demonstrated its capability to provide detailed transcriptome-wide maps of ac4C, often revealing a significant number of modification sites within coding sequences (CDS) and 5' untranslated regions (5'UTRs). nih.gov The method's accuracy has been validated through comparisons with other techniques like antibody-based RNA immunoprecipitation followed by sequencing (acRIP-seq) and by observing the loss of detected ac4C signals in cells lacking the modifying enzyme NAT10. nih.gov Furthermore, RedaC:T-seq has been utilized in conjunction with in vitro transcription reactions, where ac4CTP is supplied as a substrate, to generate ac4C-modified RNA for subsequent analysis, such as in the study of viral RNA processing. oup.comoup.com The aggregate ac4C:C ratio determined by RedaC:T-seq in HeLa cells was found to be approximately 0.016%, aligning with values obtained through mass spectrometry. nih.gov
Mass Spectrometry-Based Quantification (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique widely employed for the precise quantification of biomolecules, including modified nucleosides and nucleotides. In the context of ac4CTP and ac4C modifications, LC-MS/MS is typically used after RNA has been enzymatically digested into its constituent mononucleosides. researchgate.netresearchgate.net
This method allows for the separation of various nucleosides based on their chemical properties using liquid chromatography, followed by detection and quantification using mass spectrometry. By monitoring specific nucleoside-to-base ion transitions and employing stable isotope dilution internal standardization, researchers can accurately determine the abundance of ac4C relative to canonical cytidine (B196190). researchgate.net LC-MS/MS analyses have confirmed the incorporation of ac4C into synthetic mRNAs and have been used to quantify ac4C levels in viral RNA genomes. researchgate.netoup.com Studies indicate that the ac4C to cytidine (ac4C:C) ratio in human poly(A) RNA typically falls within the range of 0.01% to 0.1%. nih.gov
Genetic and Molecular Perturbation Approaches
Understanding the functional roles of ac4CTP and the ac4C modification often involves perturbing the cellular machinery responsible for its synthesis or regulation. Genetic and molecular perturbation approaches, particularly those focusing on the key enzyme NAT10, provide critical insights.
NAT10 Knockdown and Overexpression Studies
N-acetyltransferase 10 (NAT10) is the principal enzyme responsible for catalyzing the N4-acetylation of cytidine in RNA, making it the sole known "writer" of the ac4C modification across various RNA types, including mRNA, transfer RNA (tRNA), and ribosomal RNA (rRNA). oup.comresearchgate.netpnas.orgfrontiersin.orgresearchgate.netnih.govelsevier.esimrpress.comresearchgate.netscilit.com NAT10-mediated ac4C modification is known to enhance RNA stability and translation efficiency. researchgate.netfrontiersin.org
NAT10 Knockdown Studies: Reducing NAT10 expression, typically achieved through techniques like small interfering RNA (siRNA) or short hairpin RNA (shRNA), leads to a significant decrease in ac4C levels within cells. pnas.orgfrontiersin.orgelsevier.esimrpress.commedsci.org Research findings from NAT10 knockdown experiments have revealed its critical roles in various biological processes:
Inflammation: In renal inflammation models, NAT10 knockdown attenuated inflammation by reducing the ac4C acetylation of key chemokines, thereby decreasing immune cell infiltration. pnas.org
Oocyte Maturation: In mouse oocytes, NAT10 depletion resulted in reduced ac4C modification and significantly impaired meiotic progression, evidenced by a lower rate of first polar body extrusion (34.6% in knockdown cells compared to 74.6% in controls). frontiersin.org
Cancer Progression: Knockdown of NAT10 has been shown to suppress cell proliferation, invasion, and migration in cervical cancer cells. medsci.org Similarly, in retinoblastoma, NAT10 knockdown decreased the ac4C modification of HK1 mRNA, leading to reduced glycolysis and inhibited tumor growth in vivo. elsevier.es
Viral Replication: Inhibition or mutation of NAT10 has been found to suppress the replication and pathogenicity of viruses such as Enterovirus 71 (EV71). oup.com
Metabolism: In studies related to obesity, NAT10 silencing inhibited adipogenesis and adipose tissue expansion in mice. scilit.com
NAT10 Overexpression Studies: Conversely, the overexpression of NAT10 generally leads to increased ac4C modification and has been associated with the promotion of various cellular functions and disease progression. For instance, NAT10 overexpression can exacerbate renal inflammation, enhance cancer cell proliferation and migration, promote viral reactivation (e.g., KSHV), and drive adipogenesis. pnas.orgnih.govelsevier.esscilit.commedsci.org In cervical cancer, NAT10 overexpression enhances the stability of HNRNPUL1 mRNA, contributing to cancer progression. medsci.org
Data Tables
| Method/Sample | Measurement | Value | Source |
| Mass Spectrometry (LC-MS/MS) | ac4C:C ratio in Human Poly(A) RNA | 0.01-0.1% | nih.gov |
| RedaC:T-seq | ac4C:C ratio in HeLa cells | 0.016% | nih.gov |
| Intervention: NAT10 Knockdown (Oocytes) | |||
| Control (No Transfection) | First Polar Body Extrusion Rate | 74.6% | frontiersin.org |
| Control (Negative Control siRNA) | First Polar Body Extrusion Rate | 72.6% | frontiersin.org |
| NAT10 Knockdown | First Polar Body Extrusion Rate | 34.6% | frontiersin.org |
Compound List
N4-Acetylcytidine Triphosphate (ac4CTP)
N4-Acetylcytidine (ac4C)
Cytidine Triphosphate (CTP)
N-acetyltransferase 10 (NAT10)
5-formylcytosine (B1664653) (5fC)
N6-methyladenosine (m6A)
Emerging Research Perspectives and Challenges in N4 Acetylcytidine Triphosphate Ac4ctp Biology
Identification and Characterization of N4-Acetylcytidine (ac4C)-Binding Proteins (Readers)
While the enzymes that catalyze the ac4C modification (writers like NAT10) are well-studied, the identification and characterization of specific proteins that directly recognize and bind to ac4C-modified RNA—often termed "readers"—is an emerging area of research. These reader proteins are critical for translating the ac4C mark into downstream cellular effects. For instance, studies have indicated that ac4C-rich RNAs can localize to stress granules, suggesting interactions with proteins involved in RNA granule formation and translation regulation embopress.org. Similarly, in viral replication, specific viral proteins or host factors may interact with ac4C-modified viral RNA to influence replication efficiency oup.comoup.com. Understanding these reader proteins is key to deciphering the functional consequences of ac4C modification.
| Protein Name/Type | Known Interaction with ac4C RNA | Proposed Function | RNA Type(s) Involved | Reference(s) |
| G3BP | Enriched in ac4C-rich granules | Stress granule formation | mRNA | embopress.org |
| PABP | Enriched in ac4C-rich granules | Translation regulation, SG formation | mRNA | embopress.org |
| PCBP2 | Recruited by ac4C | Viral RNA translation/stability | Viral RNA (EV71) | oup.com |
| CPSF5 | Recruits ac4C-dependent binding | Viral RNA processing | Viral RNA (MVC) | oup.com |
| NAT10 | Writer enzyme (interacts with substrate) | Catalyzes ac4C modification | tRNA, rRNA, mRNA, pri-miRNA | tandfonline.comoup.comnih.govresearchgate.netoup.comoup.comresearchgate.netnih.gov |
Elucidation of Precise Distribution Patterns and Dynamic Changes of ac4C Modification in Transcriptome
Mapping the precise locations and quantifying the levels of ac4C modifications across the entire transcriptome is a significant challenge. While ac4C was initially identified in tRNA and rRNA, recent advancements have revealed its widespread presence in mRNA tandfonline.comoup.comnih.govresearchgate.netmdpi.comoup.com. Within mRNAs, ac4C modifications have been observed to be enriched in coding sequences (CDS) and untranslated regions (UTRs), often near the 5' end, with a decreasing gradient towards the 3' end tandfonline.comnih.gov. This distribution suggests a regulatory role in translation initiation and efficiency nih.gov. Furthermore, ac4C modification can be induced by various cellular stresses, indicating its dynamic nature and responsiveness to environmental cues embopress.org. Elucidating these dynamic changes and precise distribution patterns across different cellular states and conditions is crucial for understanding ac4C's regulatory roles.
| RNA Type | Primary Location of ac4C Modification | Key Functional Impact | Dynamic Regulation/Induction | Reference(s) |
| mRNA | Coding sequences (CDS), 5' UTRs | Enhances stability, translation efficiency | Induced by oxidative/osmotic stress | tandfonline.comoup.comnih.govresearchgate.netmdpi.comembopress.org |
| tRNA | Anticodon loop | Accurate codon recognition, translation fidelity | Essential for function | tandfonline.comnih.govabcam.com |
| rRNA | (Specific sites) | Ribosome assembly and function | Essential for function | tandfonline.comnih.govresearchgate.net |
| pri-miRNA | (Specific sites) | Promotes processing to pre-miRNA | Mediated by NAT10/THUMPD1 | researchgate.netnih.gov |
Understanding the Evolutionary Conservation and Functional Divergence of ac4C
The N4-acetylcytidine modification is remarkably conserved across all domains of life, including bacteria, archaea, and eukaryotes oup.comresearchgate.netembopress.orgnih.gov. This broad conservation underscores its fundamental importance in cellular biology. The enzyme responsible for this modification, NAT10 (or its homologs), is also highly conserved researchgate.netnih.gov. In eukaryotes, NAT10's role in modifying tRNA and rRNA is well-established and conserved, impacting ribosome biogenesis and translation fidelity tandfonline.comnih.govresearchgate.netnih.gov. However, the emergence of ac4C modification in mRNA and other non-coding RNAs, particularly its dynamic regulation and specific roles in gene expression, presents opportunities for exploring functional divergence. For instance, while ac4C generally enhances mRNA stability and translation, its specific targets and effects can vary, as seen in viral RNA replication where it can recruit specific viral or host factors oup.comoup.com. Further research is needed to fully understand how conserved mechanisms might have diverged to serve specific functions in different organisms or RNA types.
| Domain/Kingdom | Presence of ac4C | Key Enzyme(s) | Known Functions | Reference(s) |
| Bacteria | Present | Homologs of NAT10 | (Less studied) | nih.gov |
| Archaea | Present | Homologs of NAT10 | (Less studied) | embopress.orgnih.gov |
| Eukaryotes | Present | NAT10 | tRNA/rRNA function, mRNA stability/translation, pri-miRNA processing | tandfonline.comnih.govoup.comnih.govresearchgate.netoup.commdpi.comoup.comembopress.orgresearchgate.netnih.govnih.gov |
Addressing Methodological Limitations and Inconsistencies in N4-Acetylcytidine (ac4C) Detection
Accurately detecting, mapping, and quantifying ac4C modifications across the transcriptome presents significant methodological hurdles. Traditional methods, such as mass spectrometry or specific chemical treatments followed by sequencing, can be laborious, costly, and may lack single-nucleotide resolution or quantitative accuracy oup.comembopress.org. While antibody-based methods like RNA immunoprecipitation followed by deep sequencing (RIP-seq) have enabled transcriptome-wide mapping of ac4C sites oup.comnih.gov, challenges remain in achieving high specificity and sensitivity, particularly for low-abundance modifications or in complex RNA mixtures embopress.org.
Emerging techniques like ac4C-seq nih.gov offer improved quantitative mapping at single-nucleotide resolution. Furthermore, computational approaches, including deep learning models (e.g., DL-ac4C), are being developed to predict ac4C sites based on sequence motifs and other features, aiming to overcome the limitations of experimental methods in terms of cost and throughput oup.commdpi.com. However, inconsistencies can arise from variations in experimental protocols, antibody quality, and bioinformatic analysis pipelines. Continued development and standardization of robust, quantitative, and high-resolution detection methods are essential for advancing our understanding of ac4C's biological roles and its involvement in disease.
| Detection Method | Principle | Strengths | Limitations | Reference(s) |
| Mass Spectrometry | Direct detection and quantification of modified nucleosides. | High specificity for chemical identification. | Low throughput, requires RNA hydrolysis, may not provide positional information. | oup.com |
| Antibody-based RIP-seq | Immunoprecipitation of ac4C-modified RNA using specific antibodies. | Transcriptome-wide mapping. | Antibody specificity/affinity can vary, may not be fully quantitative, requires optimization. | oup.comnih.gov |
| ac4C-seq | Chemical treatment to induce misincorporation followed by sequencing. | Quantitative mapping at single-nucleotide resolution. | Requires specific chemical treatment, potential for off-target reactions. | nih.gov |
| Computational Prediction | Machine learning/deep learning models predicting ac4C sites. | High throughput, cost-effective, can identify potential sites. | Relies on sequence motifs and training data, requires experimental validation, accuracy depends on model. | oup.commdpi.com |
| In vitro Transcription (IVT) | Synthesis of RNA with ac4CTP. | Useful for generating modified RNA for mechanistic studies. | Does not reflect endogenous modification patterns or cellular context. | researchgate.netmedchemexpress.com |
Q & A
Q. How can RNA-Seq data from ac4C-modified transcripts be analyzed to identify functional impacts?
- Methodological Answer : Use limma or DESeq2 to identify differentially expressed genes (DEGs) between ac4C-modified and control RNA. Perform pathway enrichment analysis (e.g., via Gene Ontology) to link ac4C to biological processes. Validate findings with orthogonal methods like northern blot or RT-qPCR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
